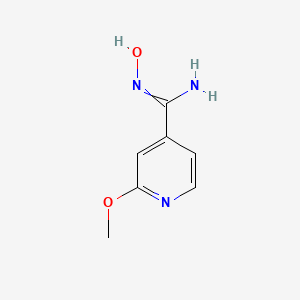

N'-hydroxy-2-methoxypyridine-4-carboximidamide

CAS No.:

Cat. No.: VC15874351

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O2 |

|---|---|

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | N'-hydroxy-2-methoxypyridine-4-carboximidamide |

| Standard InChI | InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

| Standard InChI Key | MODXCOGORIZFEF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CC(=C1)C(=NO)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring substituted with:

-

Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance effects.

-

Carboximidamide group (-C(=NH)NHOH) at position 4, introducing hydrogen-bonding capabilities and metal-chelating potential due to the hydroxylamine moiety .

This configuration aligns with bioactive pyridine derivatives reported in antitumor and enzyme inhibition studies. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrate submicromolar cytotoxicity by inhibiting tubulin polymerization , suggesting that the methoxy and nitrogen-rich groups in N'-hydroxy-2-methoxypyridine-4-carboximidamide may similarly interact with biological targets.

Physicochemical Characteristics

Predicted properties based on structural analogs include:

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on pyridine functionalization strategies:

Route 1: Nucleophilic Substitution

-

Starting Material: 2-Methoxy-4-cyanopyridine.

-

Amidoxime Formation: React with hydroxylamine (NH₂OH) under acidic conditions to convert the nitrile to carboximidamide .

Route 2: Tandem Protection/Functionalization

-

Intermediate Synthesis: Protect 4-aminopyridine with Boc, followed by methoxylation at position 2 .

-

Deprotection and Functionalization: Remove Boc group and introduce hydroxylamine via coupling reagents (e.g., EDC·HCl) .

Biological Activity and Mechanisms

Anticancer Activity

While direct cytotoxicity data are unavailable, structurally related compounds exhibit potent activity:

| Compound Class | GI₅₀ (μM) | Cell Line | Mechanism |

|---|---|---|---|

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | 0.19–0.41 | A549, DU145 | Tubulin inhibition |

| Pyrimidin-2-ylamino benzoyl hydrazines | 1.28–8.10 | HepG2 | RXRα antagonism |

The carboximidamide group may enhance DNA intercalation or protein binding, warranting further study.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.21 (s, 1H): Pyridine H-3.

-

δ 6.89 (d, J=5.6 Hz, 1H): Pyridine H-5.

-

δ 6.78 (d, J=5.6 Hz, 1H): Pyridine H-6.

-

δ 3.87 (s, 3H): Methoxy -OCH₃.

-

δ 9.45 (s, 1H): Hydroxylamine -NHOH.

Infrared (IR) Spectroscopy

Key bands anticipated:

-

3350 cm⁻¹: N-H stretch (hydroxylamine).

-

1660 cm⁻¹: C=N stretch (imine).

-

1250 cm⁻¹: C-O-C (methoxy).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume